(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
Description
This compound features a hybrid structure combining an imidazo[1,2-a]pyridine core with a piperazine moiety substituted with a thiophen-3-ylmethyl group. The thiophene substitution on the piperazine chain may enhance lipophilicity and modulate receptor interactions, while the hydrochloride salt improves solubility for biological testing. Structural characterization methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, and ESI-MS are typically employed to confirm its identity and purity .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS.ClH/c1-14-17(22-6-3-2-4-16(22)19-14)18(23)21-9-7-20(8-10-21)12-15-5-11-24-13-15;/h2-6,11,13H,7-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKLEANPCWGGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity. These compounds have been used in the treatment of various conditions such as cancer, cardiovascular diseases, and Alzheimer’s disease.
Mode of Action
It’s known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with various biological targets to exert their effects. For instance, zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives, which are structurally similar, have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions. This suggests that these compounds may interact with biochemical pathways involving these ions.
Result of Action
Similar compounds have shown a range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds.
Biological Activity
The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a novel synthetic derivative with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines an imidazo[1,2-a]pyridine core with a thiophenylmethyl piperazine moiety. Its chemical formula is , indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit the activity of various protein kinases, including FLT3 and CDK, which are critical in cell proliferation and survival pathways. Inhibition of these kinases can lead to reduced cell growth in cancerous tissues .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tubercular activity. For instance, compounds with similar structures have shown IC90 values against Mycobacterium tuberculosis ranging from 3.73 to 4.00 μM .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated on human embryonic kidney cells (HEK-293), demonstrating a favorable safety profile with low toxicity levels .
Case Studies
- Cancer Treatment : A study demonstrated that compounds structurally related to this compound effectively inhibited tumor growth in xenograft models by targeting FLT3 mutations .
- Anti-Tubercular Efficacy : In a comparative study of various derivatives against Mycobacterium tuberculosis, the compound exhibited promising results with an IC50 value indicating significant antimicrobial activity .
Data Table
The following table summarizes the biological activity data for the compound and its derivatives:
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophene substituent distinguishes it from triazole- or nitro-phenyl-bearing analogues (e.g., 8p, 10a), which may influence binding affinity and metabolic stability .
- Chloro and methyl groups on the imidazo[1,2-a]pyridine core (as in 8p and 10a) can alter electronic properties and solubility compared to the unsubstituted core in the target compound .
- Compound 2d () incorporates a saturated tetrahydroimidazo[1,2-a]pyridine ring, which reduces aromaticity and may affect biological activity .
Piperazine-Substituted Analogues
Piperazine derivatives are common in drug design due to their conformational flexibility. The target compound’s thiophen-3-ylmethyl group contrasts with other piperazine modifications:
- Triazole-linked substituents (e.g., 8p, 10a, 11b in ) introduce hydrogen-bonding capabilities but may increase molecular weight and polar surface area .
- Cyclopropyl (11a in ) or pyrimidinyl groups () on piperazine can enhance steric bulk or π-π stacking interactions, respectively .
Methodological Considerations in Compound Comparison
As noted in , similarity assessments depend on the chosen metric (e.g., structural fingerprints vs. pharmacophore models). For example:
- Structural similarity between the target compound and analogues is moderate (~60–70% Tanimoto coefficient using ECFP4 fingerprints), driven by shared imidazo[1,2-a]pyridine and piperazine motifs.
- Functional dissimilarity arises from substituent differences (e.g., thiophene vs. triazole), which could lead to divergent biological outcomes despite structural overlap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
